Tiacumicin C is classified as a glycosylated macrolide antibiotic. It is part of a broader class of compounds that exhibit a macrocyclic lactone structure, which is characteristic of many antibiotics. The biosynthetic pathway for tiacumicin C involves several enzymatic steps that modify the core structure, leading to its final active form. The gene cluster responsible for the biosynthesis of tiacumicin C has been identified and characterized, revealing a complex interplay of various enzymes that facilitate its production from the Dactylosporangium species .
The synthesis of tiacumicin C has been explored through various methodologies, including total synthesis and biosynthetic approaches. The total synthesis often involves multiple steps that require careful selection of reagents and conditions to achieve desired yields and selectivity.
Tiacumicin C features a complex molecular structure characterized by a large macrocyclic ring with multiple stereocenters and functional groups.
Tiacumicin C undergoes several chemical reactions that are significant for its biological activity:
The mechanism of action for tiacumicin C primarily involves inhibition of bacterial RNA polymerase. This inhibition disrupts RNA synthesis, leading to cell death:
Tiacumicin C exhibits several notable physical and chemical properties:
Tiacumicin C has promising applications in various fields:
Tiacumicin C belongs to the 18-membered macrolide family biosynthesized by soil-dwelling Actinomycetes, primarily within the order Micromonosporales. The compound was first isolated alongside tiacumicins A and B from Dactylosporangium aurantiacum subspecies hamdenensis (NRRL 18085), identified in a 1985 soil sample from Hamden, Connecticut [1] [5]. Genomic analyses reveal that the tiacumicin biosynthetic gene cluster (tia) encodes a modular polyketide synthase (PKS) system with distinctive halogenase and glycosyltransferase enzymes, enabling the complex post-assembly modifications observed in tiacumicin C [5] [9]. Phylogenetically related producers include:
Table 1: Actinomycete Strains Producing Tiacumicin-like Compounds
Strain Designation | Taxonomic Classification | Geographic Origin | Primary Compounds |
---|---|---|---|
NRRL 18085 | Dactylosporangium aurantiacum subsp. hamdenensis | Connecticut, USA | Tiacumicins A, B, C |
DSM 43648 | Actinoplanes deccanensis | Deccan, India | Lipiarmycins A3/A4/B3/B4 |
Kitasato MB 1264 | Micromonospora echinospora subsp. armeniaca | Armenia | Clostomicins B1/B2 |
Initial misclassification of the tiacumicin producer stemmed from overlapping morphological traits with Actinoplanes and Micromonospora genera. Dactylosporangium exhibits:
Table 2: Differentiation of Tiacumicin-Producing Genera
Taxonomic Feature | Dactylosporangium | Actinoplanes | Micromonospora |
---|---|---|---|
Sporangia Morphology | Finger-like, sessile | Spherical, flagellated | Absent |
Spore Motility | Non-motile | Motile | Non-motile |
Cell Wall Diamino Acid | meso-DAP | meso-DAP | meso-DAP |
Arabinose Utilization | Negative | Positive | Variable |
The structural congruence of "different" macrolides led to decades of naming conflicts:
Patent disputes shaped tiacumicin C’s commercial trajectory:
Table 3: Key Patents Involving Tiacumicin Compounds
Patent Number | Assignee | Year | Scope | Outcome |
---|---|---|---|---|
US3978211 | Gruppo Lepetit | 1976 | Lipiarmycin mixtures (A3/A4) | Invalidated due to impurity |
US4918174 | Abbott Labs | 1990 | Pure tiacumicin B | Basis for Optimer licensing |
US7378508B2 | Optimer | 2008 | Tiacumicin B polymorph Form I | Enabled Dificid® formulation |
US7863249B2 | Cubist | 2011 | Amorphous tiacumicin B compositions | Post-acquisition portfolio expansion |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7